4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid
Overview
Description
The compound “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is an organic heterocyclic compound that belongs to the class of phenylpyridines . These compounds are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The imidazo[4,5-c]pyridine ring system consists of an imidazole ring fused to a pyridine, so that the three ring nitrogen atoms are at the 1-, 2-, and 5-position, respectively .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives has been described in recent years . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The imidazopyridines, which include the “this compound”, comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .Physical And Chemical Properties Analysis
Imidazole, a core structure in the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
While the specific mechanism of action for “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is not explicitly mentioned in the search results, imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have been found to act as GABA A receptor positive allosteric modulators .
properties
IUPAC Name |
4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-16-12-8-15-7-6-13(12)17(9)11-4-2-10(3-5-11)14(18)19/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSBZAONUUOSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440415 | |
Record name | 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132026-12-1 | |
Record name | 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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